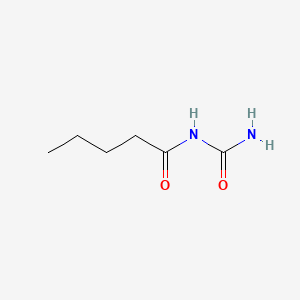![molecular formula C14H14O B14695713 Phenol, 4-[(4-methylphenyl)methyl]- CAS No. 28994-46-9](/img/structure/B14695713.png)
Phenol, 4-[(4-methylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[(4-methylphenyl)methyl]- is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where a 4-methylphenylmethyl group is attached to the phenolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(4-methylphenyl)methyl]- typically involves the reaction of phenol with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[(4-methylphenyl)methyl]- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which Phenol, 4-[(4-methylphenyl)methyl]- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[(4-methylphenyl)methyl]- can be compared with other similar compounds, such as:
Phenol, 4-[(4-methoxyphenyl)methyl]-: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
Phenol, 4-[(4-chlorophenyl)methyl]-: The presence of a chlorine atom introduces different chemical properties, such as increased electron-withdrawing effects.
Phenol, 4-[(4-aminophenyl)methyl]-: The amino group can participate in additional hydrogen bonding and nucleophilic reactions.
These comparisons highlight the unique properties of Phenol, 4-[(4-methylphenyl)methyl]- and its potential advantages in specific applications.
Eigenschaften
CAS-Nummer |
28994-46-9 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
GPLFFBUSCBMSNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


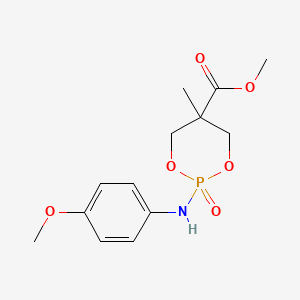
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)


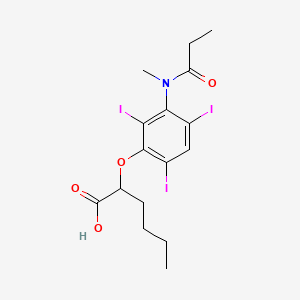
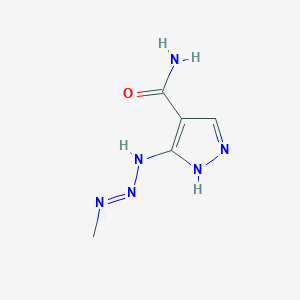
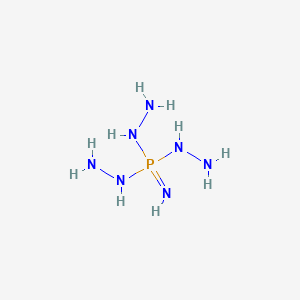

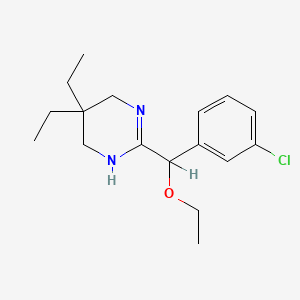

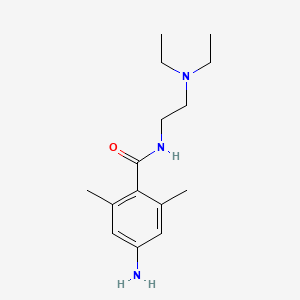
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

